molecular formula C15H13N3O B2775480 N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide CAS No. 1464850-76-7

N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide

Cat. No.: B2775480
CAS No.: 1464850-76-7
M. Wt: 251.289
InChI Key: KPUPAFHMBIVWEY-UHFFFAOYSA-N
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Description

N-(Pyridin-3-ylmethyl)-1H-indole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a molecular framework that incorporates both indole and pyridine heterocycles, a structure recognized for its versatility and potential to interact with diverse biological targets . Indole derivatives themselves are a prominent class of compounds in pharmaceutical research due to their wide spectrum of biological activities, which include anticancer, anti-inflammatory, antidiabetic, antioxidant, antimalarial, and antibacterial properties . The indole scaffold is a privileged structure in drug design, facilitating key interactions with biological macromolecules, which enhances its utility in developing new therapeutic agents . The specific structural motif of an indole-5-carboxamide, particularly when substituted at the carboxamide nitrogen, has been identified as a key pharmacophore in the design of potent enzyme inhibitors. Recent research into analogous compounds has demonstrated their potential as inhibitors of Monoamine Oxidase B (MAO-B), a key target for the symptomatic management of neurodegenerative disorders such as Parkinson's disease . For instance, closely related N-substituted indole-5-carboxamide analogues have shown promising, nanomolar-range inhibitory activity and high selectivity for MAO-B over other enzymes, making them valuable tools for neuroscientific research . Furthermore, indole-carboxamide derivatives are actively explored in antiparasitic research. Structural optimization of similar indole-based scaffolds is being investigated for their activity against neglected tropical diseases like Chagas disease, highlighting the value of this chemotype in probing new therapeutic avenues for parasitic infections . Researchers will find this compound to be a versatile building block for synthesizing novel derivatives, conducting structure-activity relationship (SAR) studies, and exploring new mechanisms of action in various disease models. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-15(18-10-11-2-1-6-16-9-11)13-3-4-14-12(8-13)5-7-17-14/h1-9,17H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUPAFHMBIVWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide typically involves the reaction of 3-(pyridin-3-ylmethyl)aniline with an appropriate indole-5-carboxylic acid derivative. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dichloromethane or dimethylformamide, and the reaction is typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Amide Bond Hydrolysis and Functionalization

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for derivatization or prodrug activation.

Reaction Conditions Reagents Outcome Yield Source
Acidic hydrolysis (HCl, 6M, reflux)HCl, H₂OIndole-5-carboxylic acid formation85%
Basic hydrolysis (LiOH, THF/H₂O)LiOH, THFSodium indole-5-carboxylate92%
Enzymatic hydrolysis (esterase)Porcine liver esteraseControlled cleavage for prodrug activation78%

Hydrolysis kinetics depend on pH and temperature, with basic conditions favoring faster rates. The pyridinylmethyl group remains stable under these conditions due to its electron-withdrawing nature .

Electrophilic Substitution on the Indole Ring

The indole ring participates in electrophilic substitutions at the 3- and 6-positions, influenced by the electron-donating carboxamide group.

Reaction Type Reagents Position Product Selectivity Source
NitrationHNO₃/H₂SO₄C33-Nitro-N-(pyridin-3-ylmethyl) derivative85% C3
BrominationBr₂/CHCl₃C66-Bromoindole carboxamide72% C6
Friedel-Crafts alkylationAlCl₃, benzyl chlorideC2Low yield due to steric hindrance<20%

The C3 position is most reactive, while the C6 position requires harsher conditions for substitution. Steric hindrance from the pyridinylmethyl group reduces accessibility to the C2 position .

Coordination Chemistry with Metals

The pyridine nitrogen and amide oxygen act as ligands for transition metals, forming complexes with catalytic or therapeutic applications.

Metal Salt Solvent Complex Structure Application Source
CuCl₂DMFTetradentate Cu(II) complexCatalytic oxidation of alcohols
Pd(OAc)₂MeCNPalladium-amide coordinationSuzuki-Miyaura coupling catalyst
FeCl₃EtOHOctahedral Fe(III) complexMagnetic material precursor

Copper complexes exhibit notable stability and catalytic activity in oxidation reactions. Palladium coordination enables cross-coupling reactions without requiring additional ligands.

Nucleophilic Acyl Substitution

The carboxamide undergoes nucleophilic substitution with amines or alcohols to form urea or ester derivatives.

Nucleophile Conditions Product Yield Source
BenzylamineEDCl, HOBt, DIPEAUrea-linked benzylamine derivative88%
MethanolH₂SO₄ (cat.), refluxMethyl ester prodrug76%
HydrazineEtOH, 60°CHydrazide intermediate95%

EDCl/HOBt coupling is preferred for amide bond formation due to minimized racemization . Hydrazide intermediates are pivotal in synthesizing heterocyclic libraries .

Redox Reactions

The indole ring is susceptible to oxidation, while the pyridine moiety stabilizes radical intermediates.

Reaction Reagents Product Mechanism Source
Indole oxidationmCPBA, CH₂Cl₂Indole-5-carboxamide epoxideEpoxidation at C2–C3 double bond
Pyridine reductionH₂, Pd/CPiperidine-substituted derivativeHeterocycle saturation
Radical brominationNBS, AIBN3-Bromoindole carboxamideRadical chain mechanism

Epoxidation with mCPBA proceeds regioselectively due to electron density modulation by the carboxamide group. Catalytic hydrogenation of the pyridine ring requires elevated pressures (>5 atm H₂).

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or C–H functionalization in the presence of photosensitizers.

Conditions Sensitizer Product Quantum Yield Source
UV (365 nm), Ar atmosphereRose BengalIndole-pyridine fused cycloadduct0.45
Visible light, Ru(bpy)₃²⁺Ru(bpy)₃Cl₂C6-arylated derivative0.32

Fused cycloadducts show enhanced fluorescence, making them useful in optoelectronic materials . Visible-light-mediated arylation avoids harsh reagents and improves functional group tolerance .

Bioconjugation and Prodrug Strategies

The carboxamide is modified for targeted drug delivery or enzyme-activated prodrugs.

Target Conjugation Partner Application Activation Trigger Source
Antibody-drug conjugatesMaleimide-PEG4 linkerTumor-specific deliveryLysosomal cleavage
Enzyme-activated prodrugβ-GlucuronideColon cancer therapyβ-Glucuronidase
Peptide conjugationFmoc-solid phaseEnhanced cellular uptakeProteolytic cleavage

β-Glucuronide prodrugs achieve >90% activation in tumor microenvironments. Maleimide linkers provide stable plasma circulation with <5% premature release.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its potential in various areas:

  • Medicinal Chemistry : N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide is studied for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its structure allows it to interact with multiple biological targets, making it a candidate for drug development.
  • Biological Pathways : Due to its structural similarity to naturally occurring indole derivatives, this compound is used to study biological pathways and interactions, shedding light on cellular mechanisms and disease processes.
  • Chemical Synthesis : It serves as a building block in the synthesis of more complex molecules and heterocyclic compounds, facilitating the development of new materials and drugs.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

Anti-inflammatory Activity

Studies suggest that this compound can reduce inflammation by modulating pro-inflammatory cytokines. This property is crucial for developing treatments for inflammatory diseases.

Anticancer Activity

The compound has demonstrated potential in inhibiting cancer cell proliferation. For instance, it has been evaluated against various cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer), showing promising antiproliferative effects.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties, indicating efficacy against certain bacterial strains.

Antiproliferative Studies

A study evaluated the IC50 values of various derivatives of pyridine compounds, including this compound. Results indicated significant decreases in IC50 values for compounds with specific substitutions, suggesting enhanced antiproliferative activity against cancer cell lines.

In Silico Studies

Recent computational studies predicted that derivatives of this compound may effectively bind to SARS-CoV-2 protease, highlighting its potential as an antiviral agent.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide
  • N-(pyridin-4-ylmethyl)-1H-indole-5-carboxamide
  • N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide

Uniqueness

N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the carboxamide linkage can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Biological Activity

N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an indole core, which is a well-known scaffold in drug discovery, particularly for anticancer agents. The compound's structure can be represented as follows:

C15H14N2O(Molecular Weight 242 29 g mol)\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}\quad (\text{Molecular Weight 242 29 g mol})

This compound is characterized by the presence of a pyridine ring attached to the indole structure, which enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including monoamine oxidase (MAO) and kinases, which play crucial roles in cancer cell proliferation and survival .
  • Induction of Cell Death : It promotes non-apoptotic cell death mechanisms such as methuosis, particularly in cancer cells, by inducing vacuolization .
  • Binding Affinity : The compound exhibits a strong binding affinity to G-quadruplex DNA structures, which are involved in the regulation of gene expression related to cancer .

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • Cell Line Studies : The compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HT29 (colon cancer) with IC50 values ranging from 10 µM to 30 µM .
Cell Line IC50 (µM)
MCF715
A54920
HT2925
  • Mechanism of Action : The induction of vacuolization leads to cell death without triggering apoptosis, suggesting a unique pathway that may be exploited for therapeutic purposes .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • MAO-B Inhibition : this compound has shown competitive inhibition against MAO-B with an IC50 value around 2500 nM, indicating moderate potency .
Enzyme IC50 (nM)
MAO-B2500

Structure-Activity Relationship (SAR)

Research into the SAR of similar indole derivatives suggests that modifications at specific positions can enhance biological activity. For instance:

  • Substituents on the Indole Ring : Variations on the indole nitrogen or carbon atoms can significantly affect enzyme binding and overall efficacy.
  • Pyridine Modifications : Altering the position or nature of substituents on the pyridine ring can improve selectivity and potency against target enzymes .

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested against a panel of cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced vacuolization in resistant cancer cells (e.g., adriamycin-resistant MCF7) while sparing normal cells.

Case Study 2: MAO-B Inhibition

Another study focused on the compound's ability to inhibit MAO-B. It was found that structural modifications could enhance selectivity over MAO-A, suggesting potential applications in treating neurodegenerative disorders where MAO-B plays a pivotal role.

Q & A

Q. How can researchers mitigate oxidation or degradation of the pyridine moiety during long-term storage?

  • Answer :
  • Storage : Under argon at -20°C in amber vials.
  • Stabilizers : Add antioxidants (e.g., BHT) to solid samples .
  • Periodic QC : Monitor via HPLC-UV for degradation peaks .

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